4-Benzyl-2-methylaniline
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Overview
Description
4-Benzyl-2-methylaniline is an organic compound with the molecular formula C14H15N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a benzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-methylaniline typically involves multi-step reactions starting from benzene. One common method includes:
Friedel-Crafts Alkylation: Benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form benzylbenzene.
Nitration: Benzylbenzene undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Benzyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-methylaniline involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The benzyl and methyl groups can affect the compound’s lipophilicity and its ability to cross cell membranes, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound with a simple amine group attached to a benzene ring.
N-Methylaniline: Aniline with a methyl group attached to the nitrogen atom.
Benzylamine: Aniline with a benzyl group attached to the nitrogen atom.
Uniqueness
4-Benzyl-2-methylaniline is unique due to the presence of both benzyl and methyl groups, which can significantly alter its chemical and biological properties compared to its simpler analogs
Properties
CAS No. |
62441-37-6 |
---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-benzyl-2-methylaniline |
InChI |
InChI=1S/C14H15N/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |
InChI Key |
CJIUZBUIEDGQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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